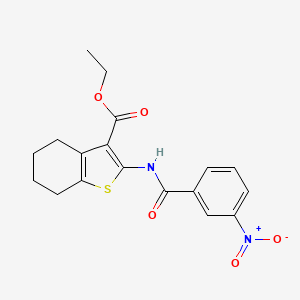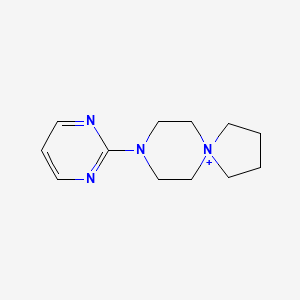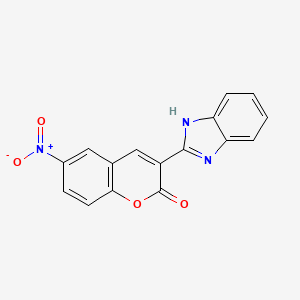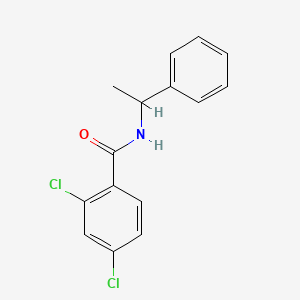![molecular formula C22H15Cl2N3O B11703117 5-chloro-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703117.png)
5-chloro-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide is a compound belonging to the class of indole derivatives Indole derivatives are significant due to their diverse biological and clinical applications
Métodos De Preparación
The synthesis of 5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide involves several steps. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-nitobenzenesulfonamide to form a Schiff base. This Schiff base is then reacted with hydrazine hydrate to yield the desired compound . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Análisis De Reacciones Químicas
5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown promising biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of 5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with various molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting the activity of anti-apoptotic proteins . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate key cellular processes makes it a promising candidate for further research .
Comparación Con Compuestos Similares
5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activities, including growth regulation and stress response.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties and ability to modulate estrogen metabolism.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.
Propiedades
Fórmula molecular |
C22H15Cl2N3O |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
5-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H15Cl2N3O/c23-16-10-11-19-17(12-16)20(14-6-2-1-3-7-14)21(26-19)22(28)27-25-13-15-8-4-5-9-18(15)24/h1-13,26H,(H,27,28)/b25-13+ |
Clave InChI |
UWAHQUZOMWPXEV-DHRITJCHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N/N=C/C4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)NN=CC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-N'-[(E)-1H-indol-3-ylmethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703048.png)
![6-chloro-3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B11703056.png)


![2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide](/img/structure/B11703060.png)
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11703063.png)
![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11703065.png)
![4-{(2Z)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11703070.png)
![4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol](/img/structure/B11703085.png)
![[2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate](/img/structure/B11703086.png)

![Benzyl N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703105.png)
